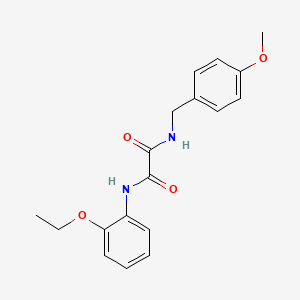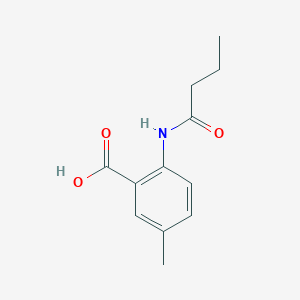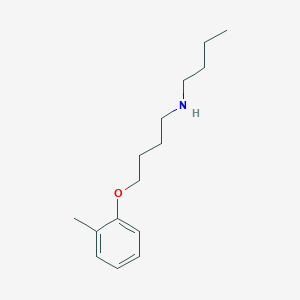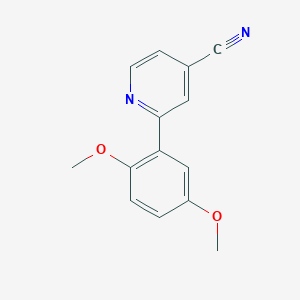![molecular formula C17H19ClO3 B5084451 2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5084451.png)
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene is a chemical compound that is commonly known as Bisoprolol. It is a type of beta-blocker medication that is used to treat various cardiovascular conditions such as hypertension, angina, and heart failure. Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure.
Mecanismo De Acción
Bisoprolol works by blocking the action of certain hormones such as adrenaline, which can increase the heart rate and blood pressure. By blocking these hormones, Bisoprolol can help to reduce the workload on the heart and improve cardiovascular function. Bisoprolol also has some selectivity for beta-1 receptors, which are primarily located in the heart and kidneys.
Biochemical and Physiological Effects
Bisoprolol has several biochemical and physiological effects on the body. It can reduce heart rate, decrease blood pressure, and improve the overall function of the cardiovascular system. Bisoprolol can also reduce the production of certain hormones such as renin, which can lead to a decrease in fluid retention and edema. Additionally, Bisoprolol has been shown to have some anti-inflammatory effects, which may be beneficial in certain conditions such as atherosclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bisoprolol has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic effects on various cardiovascular conditions. Bisoprolol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, Bisoprolol also has some limitations for use in lab experiments. It can be difficult to control the dosage and administration of Bisoprolol, which can lead to variability in experimental results. Additionally, Bisoprolol can have some side effects such as dizziness and fatigue, which may affect the behavior of experimental animals.
Direcciones Futuras
There are several future directions for research on Bisoprolol. One area of interest is the potential use of Bisoprolol in treating other conditions such as anxiety disorders and migraine headaches. Another area of interest is the development of new formulations of Bisoprolol that may have improved efficacy or fewer side effects. Additionally, there is a need for further research on the long-term effects of Bisoprolol on cardiovascular function and overall health.
Métodos De Síntesis
Bisoprolol can be synthesized using various methods. One of the most common methods involves the reaction of 2-(2-ethoxyphenoxy)ethanol with 2-chloro-4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
Bisoprolol has been extensively studied for its therapeutic effects on various cardiovascular conditions. It has been shown to be effective in reducing blood pressure, decreasing the risk of heart failure, and improving overall cardiovascular function. Bisoprolol has also been studied for its potential use in treating other conditions such as anxiety disorders and migraine headaches.
Propiedades
IUPAC Name |
2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-15-9-8-13(2)12-14(15)18/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAHNNMZDXSXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5084370.png)
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5084376.png)
![N-benzyl-N-methyl-3-[1-(3-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5084383.png)


![N-(4-{[(4-bromophenoxy)acetyl]amino}-2-chlorophenyl)-2-furamide](/img/structure/B5084399.png)
![N-(2-methylphenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5084419.png)
![N-(4-bromo-2-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5084432.png)

![2-[4-(1-azepanylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5084446.png)
![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5084459.png)

![2-bromo-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5084470.png)
![methyl 4-{[5-(2,4-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5084489.png)